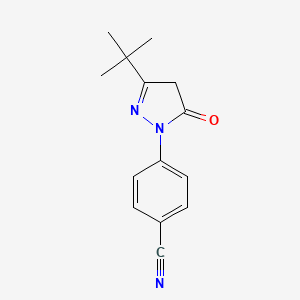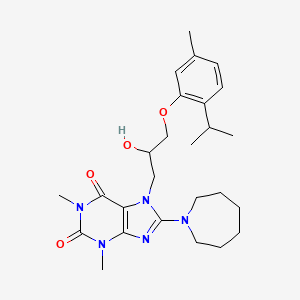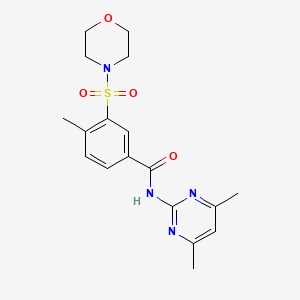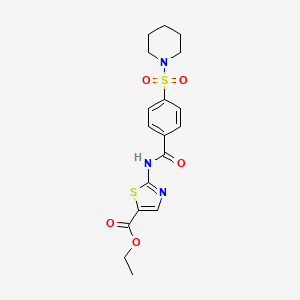
5-((3,4-dichlorobenzyl)oxy)-2-((2-methylindolin-1-yl)methyl)-4H-pyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((3,4-dichlorobenzyl)oxy)-2-((2-methylindolin-1-yl)methyl)-4H-pyran-4-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential in various applications. This compound is also known as DCMIX, and it has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of DCMIX involves the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. DCMIX has been shown to inhibit the activation of NF-κB, which plays a critical role in inflammation and cancer development. DCMIX also inhibits the activation of MAPK, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
DCMIX has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. DCMIX has also been found to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins, which play a role in inflammation. In addition, DCMIX has been shown to induce apoptosis in cancer cells and inhibit the replication of viruses.
Vorteile Und Einschränkungen Für Laborexperimente
DCMIX has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent biological activity at low concentrations. However, DCMIX has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, DCMIX can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of DCMIX. One potential direction is the development of DCMIX-based drugs for the treatment of cancer and viral infections. Another direction is the investigation of the mechanism of action of DCMIX in more detail. Additionally, the synthesis of analogs of DCMIX could lead to the development of compounds with improved potency and selectivity. Finally, the use of DCMIX in combination with other drugs could lead to improved therapeutic outcomes.
Synthesemethoden
The synthesis of DCMIX has been achieved using various methods, including one-pot synthesis, multi-step synthesis, and microwave-assisted synthesis. One-pot synthesis involves the reaction of 3,4-dichlorobenzyl alcohol, 2-methylindole, and 4-hydroxy-6-methyl-2H-pyran-2-one in the presence of a catalyst. Multi-step synthesis involves the synthesis of intermediate compounds, which are then used to synthesize DCMIX. Microwave-assisted synthesis involves the use of microwaves to accelerate the reaction between the starting materials.
Wissenschaftliche Forschungsanwendungen
DCMIX has been extensively studied for its potential in various scientific research applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. DCMIX has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the replication of viruses such as HIV and herpes simplex virus.
Eigenschaften
IUPAC Name |
5-[(3,4-dichlorophenyl)methoxy]-2-[(2-methyl-2,3-dihydroindol-1-yl)methyl]pyran-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2NO3/c1-14-8-16-4-2-3-5-20(16)25(14)11-17-10-21(26)22(13-27-17)28-12-15-6-7-18(23)19(24)9-15/h2-7,9-10,13-14H,8,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCXHHZIZZPIFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1CC3=CC(=O)C(=CO3)OCC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3,4-dichlorobenzyl)oxy)-2-((2-methylindolin-1-yl)methyl)-4H-pyran-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-methyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2394603.png)
![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2394605.png)
![8-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2394610.png)
![N-[4-chloro-2-(3-hydroxyquinoxalin-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B2394611.png)
![9-Azabicyclo[3.3.1]nonane-9-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl esteR, (3-exo)-](/img/structure/B2394612.png)

![N-(2,3-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-chlorobenzamide hydrochloride](/img/structure/B2394617.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2394618.png)
![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2394619.png)
![ethyl 2-[(3-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2394620.png)